molecular formula C16H18Cl2N4O3S B2804634 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946250-08-4

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No. B2804634
CAS RN: 946250-08-4
M. Wt: 417.31
InChI Key: OMJOXHOZHRQJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention from the scientific community due to its potential as an effective anti-cancer agent.

Scientific Research Applications

Metabolism and Disposition Studies

Studies have explored the metabolism and disposition of certain compounds structurally similar to the compound , indicating the scientific interest in understanding how these compounds are processed in the body. For instance, Venetoclax, a B-cell lymphoma-2 inhibitor, was shown to be primarily cleared by hepatic metabolism, with fecal elimination being a major route. This study highlights the metabolic pathways and disposition of compounds with similar structural components (Liu et al., 2017).

Pharmacological Applications

Compounds with structural similarities have been investigated for their potential pharmacological applications. For instance, research on 5-Hydroxytryptamine1A receptor occupancy by novel full antagonists explored the potential therapeutic applications in treating anxiety and mood disorders. The study used PET imaging to evaluate the receptor occupancy, demonstrating the potential of such compounds in clinical applications (Rabiner et al., 2002).

Imaging and Diagnostic Applications

The compound's structural analogs have been used in the development of novel radiopharmaceuticals for imaging purposes. For example, [18F]DASA-23, targeting pyruvate kinase M2, was used in PET imaging to measure glycolysis, a key process in tumor metabolism. The study's findings suggest the potential of these compounds in the non-invasive delineation of gliomas based on aberrantly expressed metabolic markers (Patel et al., 2019).

Therapeutic Applications

The therapeutic potential of structurally related compounds has been explored in various studies. For instance, BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, is under development for treating lung and breast cancer. Studies on its disposition after oral administration to humans shed light on its metabolism and the role of different metabolic pathways (Christopher et al., 2010).

properties

IUPAC Name

4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O3S/c1-11-19-15(10-16(20-11)25-2)21-5-7-22(8-6-21)26(23,24)14-9-12(17)3-4-13(14)18/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJOXHOZHRQJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

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